molecular formula C13H21N5 B11742593 1,3-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine

1,3-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine

Cat. No.: B11742593
M. Wt: 247.34 g/mol
InChI Key: UGLQUJUEKJLFHQ-UHFFFAOYSA-N
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Description

1,3-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine is a compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes two pyrazole rings substituted with methyl and isobutyl groups. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine can be achieved through various synthetic routes. One common method involves the cyclocondensation of 5-amino-1,3-dimethylpyrazole with appropriate aldehydes or ketones. For example, the reaction of 5-amino-1,3-dimethylpyrazole with ethyl acetoacetate under acidic conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclocondensation reactions. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in these reactions include ethanol and dimethyl sulfoxide (DMSO). The reaction temperature is usually maintained between 0°C and 25°C to control the reaction rate and prevent side reactions .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual pyrazole rings and specific substituents make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

2,5-dimethyl-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]pyrazol-3-amine

InChI

InChI=1S/C13H21N5/c1-10(2)8-18-9-12(7-15-18)6-14-13-5-11(3)16-17(13)4/h5,7,9-10,14H,6,8H2,1-4H3

InChI Key

UGLQUJUEKJLFHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NCC2=CN(N=C2)CC(C)C)C

Origin of Product

United States

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